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molecular formula C4H2BrNO2S B082342 2-Bromo-5-nitrothiophene CAS No. 13195-50-1

2-Bromo-5-nitrothiophene

Cat. No. B082342
M. Wt: 208.04 g/mol
InChI Key: ZPNFMDYBAQDFDY-UHFFFAOYSA-N
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Patent
US05820781

Procedure details

Nitric acid (24.00 g, 1.42 sp gr, 0.381 mol) in acetic anhydride (50 ml) at 0° C. was added dropwise to a cooled (0° C.) rapidly stirred solution of the compound of step 5.1 (24.77 g, 0.152 mol) in acetic anhydride (50 ml). At the end of the addition the stirring was continued for 0.5 hr and the mixture was refrigerated overnight. The mixture was poured into ice water (400 ml) and the precipitate was filtered off, dissolved in ether (2×200 ml), and washed with water until free of acid. The solvent was removed in vacuo and the residue was purified by column chromatography [silica gel/petroleum fraction (bp 40°-60° C.), dichloromethane, 5:1] and was recrystallised from ethanol/dimethoxyethane, 100:1 to give a pale yellow solid which was dried in vacuo (P2O5) to give 66% yield of 20.89 g.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1>C(OC(=O)C)(=O)C>[Br:5][C:6]1[S:7][C:8]([N+:1]([O-:4])=[O:2])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
24.77 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition the stirring
WAIT
Type
WAIT
Details
the mixture was refrigerated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (2×200 ml)
WASH
Type
WASH
Details
washed with water until free of acid
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography [silica gel/petroleum fraction (bp 40°-60° C.), dichloromethane, 5:1]
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethanol/dimethoxyethane, 100:1
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried in vacuo (P2O5)
CUSTOM
Type
CUSTOM
Details
to give 66% yield of 20.89 g

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
BrC=1SC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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